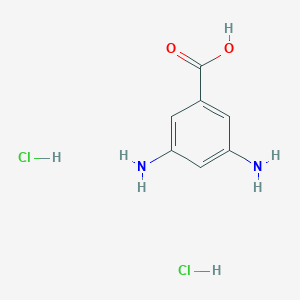

3,5-Diaminobenzoic acid dihydrochloride

Descripción general

Descripción

3,5-Diaminobenzoic acid dihydrochloride is an analog of diatriazoate, which has been shown to have antigenicity properties towards the monoclonal antibodies . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of 3,5-Diaminobenzoic acid dihydrochloride is C7H8N2O2 . The molecular weight is 152.15 g/mol . The InChIKey is UENRXLSRMCSUSN-UHFFFAOYSA-N . The canonical SMILES representation is C1=C (C=C (C=C1N)N)C (=O)O .Physical And Chemical Properties Analysis

3,5-Diaminobenzoic acid dihydrochloride appears as a light yellow powder . The melting point is greater than 300°C .Aplicaciones Científicas De Investigación

3,5-Diaminobenzoic Acid Dihydrochloride: Scientific Research Applications

Organic Intermediate: 3,5-Diaminobenzoic acid serves as an organic intermediate in various chemical syntheses. It’s a building block for creating more complex molecules used in pharmaceuticals and other organic compounds .

Antigenicity Studies: This compound is an analog of diatriazoate and exhibits antigenicity properties. It’s used in immunological research to study the interaction with monoclonal antibodies .

Fluorometric DNA Analysis: It is utilized in the fluorometric microdetermination of DNA, allowing for the quantification and analysis of DNA in various biological samples .

HPLC Standard: The dihydrochloride variant of 3,5-Diaminobenzoic acid is used as a standard in high-performance liquid chromatography (HPLC) for analytical purposes .

Safety and Hazards

3,5-Diaminobenzoic acid dihydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and to avoid breathing dust .

Mecanismo De Acción

Target of Action

It is known to have antigenicity properties towards monoclonal antibodies . It is also suggested to have an impact on the respiratory system .

Mode of Action

It is used as a key reagent in a sensitive fluorometric assay for the determination of dna . This suggests that it may interact with DNA in some way.

Biochemical Pathways

Given its use in dna assays , it may be involved in pathways related to DNA synthesis or repair.

Result of Action

It has been used in assays for dna determination , suggesting it may have effects at the molecular level related to DNA interaction.

Action Environment

The action of 3,5-Diaminobenzoic acid dihydrochloride can be influenced by environmental factors. For instance, it is known to be stable under normal temperatures but decomposes when heated . It is soluble in water and some organic solvents , which could affect its distribution and action in biological systems. Furthermore, safety data sheets indicate that it may cause skin and eye irritation, and may have effects on the respiratory system , suggesting that its action and efficacy could be influenced by the exposure environment.

Propiedades

IUPAC Name |

3,5-diaminobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-5-1-4(7(10)11)2-6(9)3-5;;/h1-3H,8-9H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPLRBRBTUNCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883474 | |

| Record name | Benzoic acid, 3,5-diamino-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diaminobenzoic acid dihydrochloride | |

CAS RN |

618-56-4 | |

| Record name | Benzoic acid, 3,5-diamino-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-diamino-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diaminobenzoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

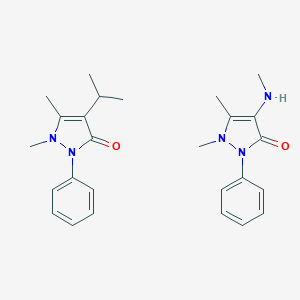

Feasible Synthetic Routes

Q & A

Q1: How is 3,5-diaminobenzoic acid dihydrochloride used to determine trace amounts of metals?

A: 3,5-Diaminobenzoic acid dihydrochloride (DABA) can act as a chromogenic reagent in kinetic-spectrophotometric methods for determining trace amounts of certain metals. This is based on the principle that some metal ions can catalyze the oxidation of DABA by oxidizing agents like potassium bromate [] or hydrogen peroxide [].

Q2: What are the advantages of using 3,5-diaminobenzoic acid dihydrochloride in kinetic-spectrophotometric methods?

A2: 3,5-Diaminobenzoic acid dihydrochloride offers several advantages as a reagent in kinetic-spectrophotometric analysis:

- Sensitivity: DABA-based methods exhibit high sensitivity, enabling the determination of extremely low concentrations of metal ions. For example, the method using DABA and potassium bromate can detect vanadium (V) in the ng/mL range [], while the method with hydrogen peroxide can detect iron (III) at levels as low as 1 ng/mL [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)

![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)

![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)